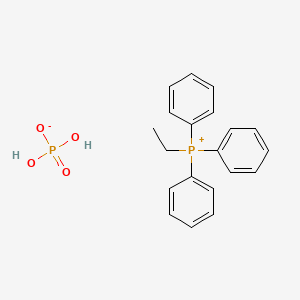
dihydrogen phosphate;ethyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen phosphate;ethyl(triphenyl)phosphanium is a compound that combines the properties of dihydrogen phosphate and ethyl(triphenyl)phosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;ethyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with an appropriate alkyl halide to form the phosphonium saltThe reaction conditions often require the use of solvents such as tetrahydrofuran (THF) or diethyl ether and may involve the use of bases like butyl lithium to facilitate the formation of the ylide intermediate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
Dihydrogen phosphate;ethyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts. These products have various applications in catalysis, organic synthesis, and material science.
Scientific Research Applications
Dihydrogen phosphate;ethyl(triphenyl)phosphanium has several scientific research applications:
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dihydrogen phosphate;ethyl(triphenyl)phosphanium involves its ability to form ylides, which are key intermediates in the Wittig reaction. . This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used to form ylides.
Triphenylphosphine oxide: A byproduct of many reactions involving triphenylphosphine.
Ethyltriphenylphosphonium bromide: A similar compound used in the synthesis of ylides.
Uniqueness
Dihydrogen phosphate;ethyl(triphenyl)phosphanium is unique due to its combination of the dihydrogen phosphate group with the ethyl(triphenyl)phosphanium moiety. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
57249-35-1 |
|---|---|
Molecular Formula |
C20H22O4P2 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
dihydrogen phosphate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.H3O4P/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-5(2,3)4/h3-17H,2H2,1H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
ICDVQSAIGKTSCF-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




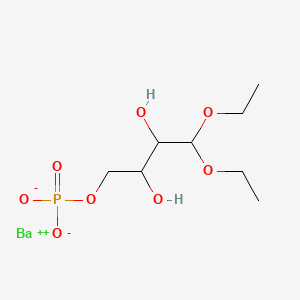
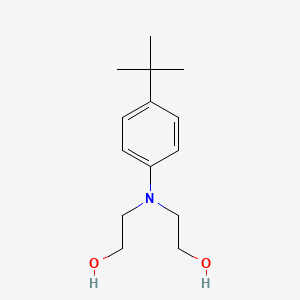

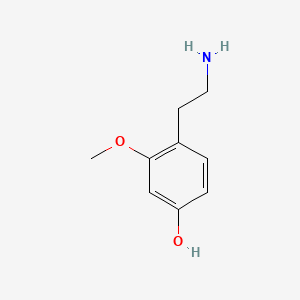
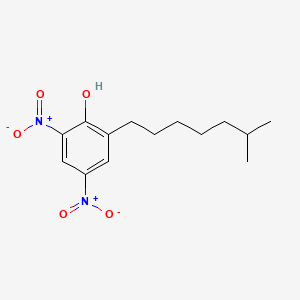
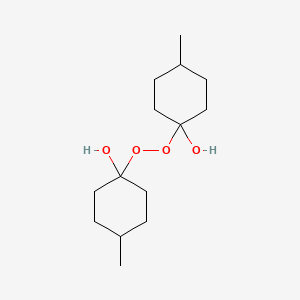

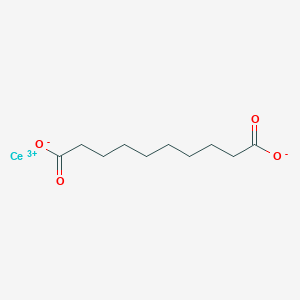
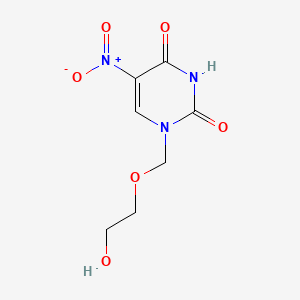
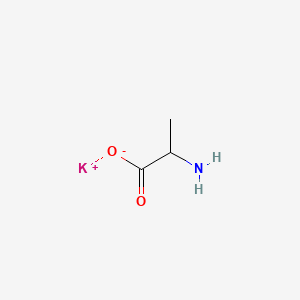
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)

